

Jaconine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Jaconine hydrochloride	
Cat. No.:	B1672730	Get Quote

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **Jaconine hydrochloride**, a pyrrolizidine alkaloid of significant interest in toxicological and pharmacological research.

Core Molecular and Physical Properties

Jaconine hydrochloride is the hydrochloride salt of Jaconine, a chlorinated pyrrolizidine alkaloid.[1][2] Pyrrolizidine alkaloids are a large class of natural compounds produced by various plant species.[3]

Property	Value	Source
Molecular Formula	C18H27Cl2NO6	[4]
Molecular Weight	424.31 g/mol	Calculated
CAS Number	7251-11-8	[4]
Appearance	Solid (Specific color not detailed in findings)	[5]
Storage Temperature	-20°C	[4]
Solubility	Soluble in chloroform and ethanol.[6]	



Toxicological Profile: Mechanism of Action

The toxicity of Jaconine, like other unsaturated pyrrolizidine alkaloids, is primarily attributed to its metabolic activation in the liver.[7] Cytochrome P450 enzymes bioactivate these alkaloids into highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and hepatotoxicity.[8]

The resulting cellular damage can trigger apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events in these pathways include the activation of caspases, a family of proteases that execute the apoptotic process.[9] Specifically, the activation of initiator caspases like caspase-8 and caspase-9 leads to the activation of executioner caspases such as caspase-3, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[9][10]

Experimental Protocols

The following protocols are foundational for the toxicological assessment of **Jaconine hydrochloride**.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of **Jaconine hydrochloride** in a selected cell line.

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
- Compound Exposure: Treat cells with a serial dilution of Jaconine hydrochloride for 24, 48, or 72 hours. Include a vehicle control.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.



- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the **Jaconine hydrochloride** concentration to determine the IC50 value.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study provides an initial assessment of the acute toxic effects of a single oral dose of **Jaconine hydrochloride**.

Methodology:

- Animal Selection: Use healthy, young adult female rodents (e.g., rats or mice).
- Dosing: Administer a single oral dose of **Jaconine hydrochloride** to a group of animals. The starting dose is selected based on available information.
- Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
- Stepwise Procedure: The dose for the next group of animals is adjusted based on the outcome of the previous group.
- Necropsy: Perform a gross necropsy on all animals at the end of the study.

In Vivo 28-Day Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 407)

This study provides information on the potential adverse effects of repeated oral exposure to **Jaconine hydrochloride**.

Methodology:

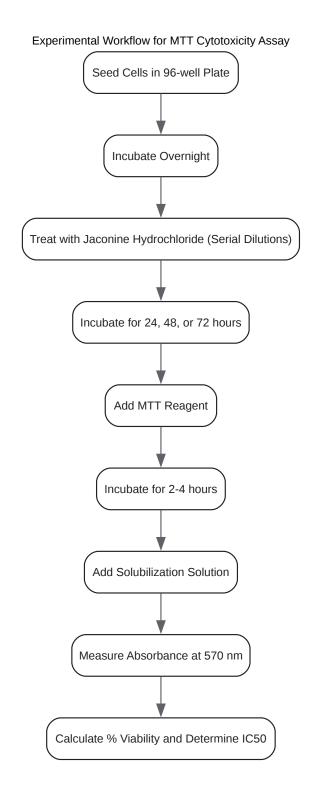
- Animal Selection: Use healthy young male and female rodents.
- Group Allocation: Assign animals to a control group and at least three treatment groups receiving different dose levels of Jaconine hydrochloride.



- Dosing: Administer the test substance daily by oral gavage for 28 consecutive days.[7]
- Observations: Monitor clinical signs, body weight, and food consumption regularly.
- Clinical Pathology: Collect blood and urine samples for hematology and clinical biochemistry analysis at the end of the study.
- Histopathology: Conduct a full histopathological examination of organs and tissues.

Visualizing Jaconine Hydrochloride's Impact Experimental Workflow for In Vitro Cytotoxicity





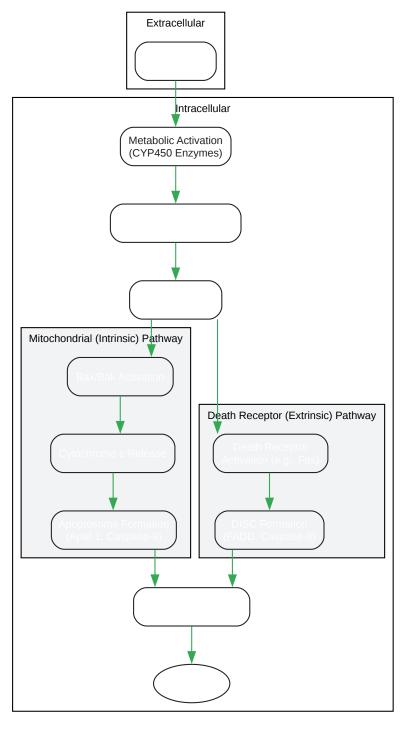
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Caption: Workflow for determining the IC50 of Jaconine hydrochloride.



Proposed Signaling Pathway for Jaconine Hydrochloride-Induced Apoptosis







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Caption: **Jaconine hydrochloride** induces apoptosis via intrinsic and extrinsic pathways.

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